molecular formula C19H13FN2OS B2406960 (E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477499-40-4

(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No.: B2406960
CAS No.: 477499-40-4
M. Wt: 336.38
InChI Key: BPSJNQIDKWGASX-XUTLUUPISA-N
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Description

(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a naphthothiazole moiety, and a benzamide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Naphthothiazole Core: The naphthothiazole core can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Benzamide Group: The benzamide group is formed through an amidation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding naphthothiazole oxides.

    Reduction: Formation of reduced naphthothiazole derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide: Lacks the (E)-configuration.

    N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide: Lacks the fluorine atom.

    4-fluoro-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide: Lacks the methyl group.

Uniqueness

(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the naphthothiazole moiety further distinguishes it from similar compounds, potentially enhancing its stability and efficacy in various applications.

Properties

IUPAC Name

4-fluoro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c1-22-17-15-5-3-2-4-12(15)8-11-16(17)24-19(22)21-18(23)13-6-9-14(20)10-7-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSJNQIDKWGASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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